![molecular formula C9H7Br3 B1384583 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene CAS No. 2227272-74-2](/img/structure/B1384583.png)
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene
Overview
Description
“1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene” is a chemical compound with the molecular formula C11H11Br3 . It has diverse applications in scientific research.
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene” consists of a benzene ring substituted with a bromo group, a dibromovinyl group, and a methyl group .Physical And Chemical Properties Analysis
“1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene” has a molecular weight of 382.92 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Transformations
Precursor for Organic Transformations : 1,2-Dibromobenzenes, closely related to 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene, are highly valuable in organic chemistry, particularly for reactions involving the formation of benzynes. They serve as intermediates in various syntheses through regioselective bromination and other processes (Diemer, Leroux, & Colobert, 2011).
Carbonylative Reactions : This compound undergoes palladium-catalyzed carbonylative reactions with carbon monoxide and phenol or alcohol, leading to the formation of 1-methylene-1H-indene-2-carboxylates. These reactions exhibit good functional group tolerance and high selectivity (Ye & Wu, 2011).
Application in Neurological Research : Interestingly, derivatives of 1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene have been used in the development of probes for detecting beta-amyloid plaques in Alzheimer's disease. These derivatives demonstrate strong fluorescent labeling of plaques in postmortem brain sections and high binding affinity in vitro (Lee et al., 2001).
Palladium-Catalyzed Reactions : The compound is used in palladium-catalyzed reactions with arylboronic acid, producing functionalized 1-methylene-1H-indenes. This involves tandem Suzuki-Miyaura coupling and Heck reactions (Ye, Ren, & Wu, 2010).
Domino Reactions for Benzofuran Synthesis : It serves as a precursor in CuI-catalyzed domino processes for synthesizing 2,3-disubstituted benzofurans, a process involving intermolecular and intramolecular bond formations (Lu et al., 2007).
Thermochemistry and Structural Analysis
Thermochemical Studies : The compound contributes to the study of vapor pressures, vaporization, fusion, and sublimation enthalpies of bromo- and iodo-substituted methylbenzenes. These studies are crucial for understanding the thermochemistry of such halogen-substituted compounds (Verevkin et al., 2015).
Spectroscopy and Crystal Structure Analysis : Spectroscopic and crystal structure analyses of bromo- and bromomethyl-substituted benzenes, including similar compounds, provide insights into molecular conformation and intermolecular interactions (Hamdouni, Boudjada, & Medjroubi, 2019).
Safety and Hazards
properties
IUPAC Name |
1-bromo-3-(2,2-dibromoethenyl)-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPIUZDDGWGITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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